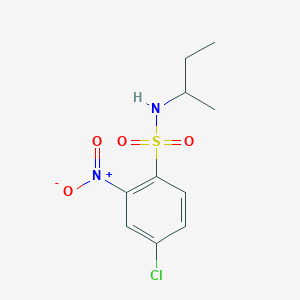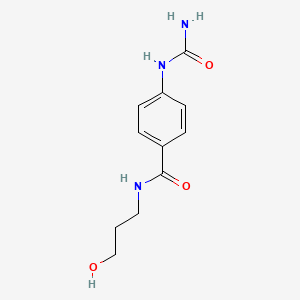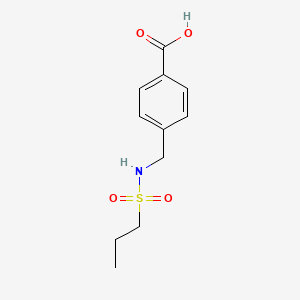
tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate typically involves the reaction of 6-bromopyridine-3-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of amines and carbon dioxide.
科学的研究の応用
tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its potential biological activities and interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
- tert-Butyl (6-bromopyridin-3-yl)carbamate
- tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate
Uniqueness
tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate is unique due to the presence of the difluoroethyl group, which can significantly influence its reactivity and biological activity compared to similar compounds .
特性
分子式 |
C12H15BrF2N2O2 |
|---|---|
分子量 |
337.16 g/mol |
IUPAC名 |
tert-butyl N-[1-(6-bromopyridin-3-yl)-2,2-difluoroethyl]carbamate |
InChI |
InChI=1S/C12H15BrF2N2O2/c1-12(2,3)19-11(18)17-9(10(14)15)7-4-5-8(13)16-6-7/h4-6,9-10H,1-3H3,(H,17,18) |
InChIキー |
HCWOQHOWFKTNBT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=CN=C(C=C1)Br)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(furan-2-ylmethyl)-2-[(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14897425.png)

![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)





![6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)
![(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)



